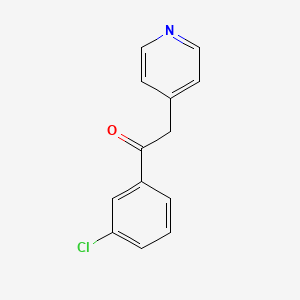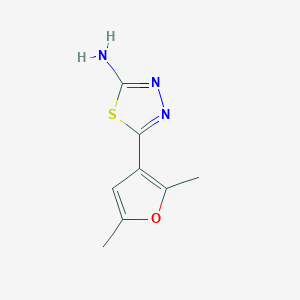
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is a chiral compound with a complex structure that includes a pyridyl group, a phenyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridyl and phenyl intermediates, followed by their coupling with the piperazine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium and triisopropylborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl or pyridyl compounds.
Aplicaciones Científicas De Investigación
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine: The non-chiral version of the compound.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpyrrolidine: A similar compound with a pyrrolidine ring.
Uniqueness
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyridyl and phenyl groups also provides a versatile platform for further chemical modifications .
Propiedades
Número CAS |
824954-89-4 |
|---|---|
Fórmula molecular |
C17H21N3O |
Peso molecular |
283.37 g/mol |
Nombre IUPAC |
[2-[(2S)-4-methyl-2-phenylpiperazin-1-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3/t16-/m1/s1 |
Clave InChI |
PYZPABZGIRHQTA-MRXNPFEDSA-N |
SMILES isomérico |
CN1CCN([C@H](C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
SMILES canónico |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


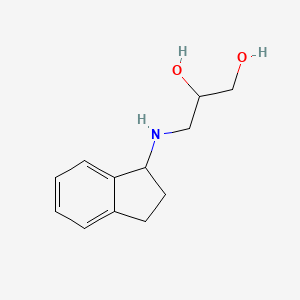
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
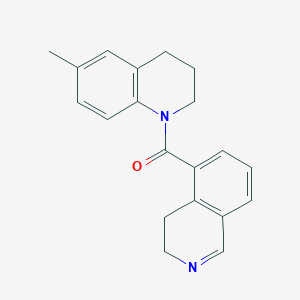
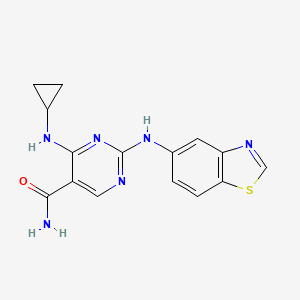

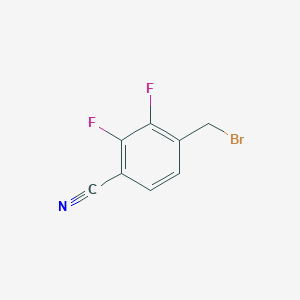
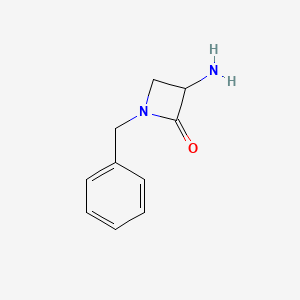
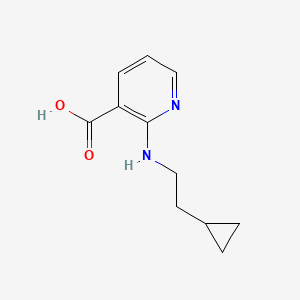
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)

![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
